1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Overview
Description
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring. The trifluoromethyl group is known for its significant electronegativity and lipophilicity, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that trifluoromethyl groups in other compounds have been shown to interact with their targets through key hydrogen bonding interactions .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole . For instance, volatile organic compounds, such as this compound, are likely to be mobile in the environment due to their volatility .
Biochemical Analysis
Biochemical Properties
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been observed to interact with enzymes such as lipase PS from Pseudomonas cepacia, which catalyzes the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The interaction between this compound and lipase PS is characterized by high regio- and enantioselectivity, making it an efficient catalyst for kinetic resolution processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the bioreduction process in recombinant E. coli cells, enhancing the catalytic efficiency of carbonyl reductase . This modulation of enzyme activity can lead to significant changes in cellular metabolism and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a radical precursor in trifluoromethylation reactions, forming electron donor-acceptor complexes with other molecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound remains stable under specific conditions, such as in the presence of visible light irradiation . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. For example, it participates in the oxidation of sulfur into sulfoxide, a key step in the synthesis of certain bioactive compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to exhibit high selectivity for fluoride anion transport across artificial lipid bilayers, indicating its potential for targeted delivery within biological systems . Its localization and accumulation within specific cellular compartments can significantly impact its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may associate with the plasma membrane or other subcellular structures, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole typically involves the reaction of 4-(trifluoromethyl)benzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar aprotic solvent such as dimethylformamide. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl ethanol
- 4-(Trifluoromethyl)phenyl carbamate
Uniqueness
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is unique due to the presence of both the trifluoromethyl group and the tetrazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIVNDUNCVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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